

UNC1062 solubility and preparation

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Compound of Interest		
Compound Name:	UNC1062	
Cat. No.:	B569205	Get Quote

UNC1062 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, preparation, and handling of the Mer kinase inhibitor, **UNC1062**. It includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving UNC1062?

A1: **UNC1062** is soluble in dimethyl sulfoxide (DMSO). For experimental purposes, a stock solution of 10 mM in DMSO can be prepared.

Q2: How should I prepare a stock solution of **UNC1062**?

A2: A detailed protocol for preparing a 10 mM stock solution of **UNC1062** in DMSO is provided in the "Experimental Protocols" section below. This involves carefully weighing the compound, adding the appropriate volume of DMSO, and ensuring complete dissolution.

Q3: What are the recommended storage conditions for **UNC1062**?

A3: **UNC1062** powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.



Q4: What is the mechanism of action of UNC1062?

A4: **UNC1062** is a potent and selective inhibitor of Mer receptor tyrosine kinase (MerTK).[1][2] By inhibiting MerTK, **UNC1062** blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.[3][4]

Q5: What are the typical working concentrations for UNC1062 in cell-based assays?

A5: The effective concentration of **UNC1062** can vary depending on the cell line and assay. For inhibiting Mer phosphorylation in adherent cell lines, concentrations of 250 nM to 500 nM have been used. In soft agar colony formation assays, a concentration of 1.0 µM has been shown to be effective.[1] The IC50 for inhibition of phospho-Mer in human pre-B leukemia 697 cells is 6.4 nM.[1]

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Precipitation observed upon dilution of DMSO stock solution into aqueous media.	UNC1062 has lower solubility in aqueous solutions compared to DMSO. Rapid changes in solvent polarity can cause the compound to precipitate out of solution.	To minimize precipitation, perform a stepwise dilution of the DMSO stock solution. Briefly vortexing, sonicating in a water bath, or warming the solution to 37°C can help redissolve the precipitate.[5] Ensure the compound is fully dissolved before adding to cell cultures.
Inconsistent or weaker than expected experimental results.	1. Compound Degradation: While specific stability data for UNC1062 in solution is limited, prolonged storage or improper handling may lead to degradation. 2. Inaccurate Concentration: Errors in weighing the compound or in dilutions can lead to incorrect final concentrations. 3. Cell Line Variability: Different cell lines may exhibit varying sensitivity to UNC1062 due to differences in MerTK expression and activation.	1. Prepare fresh stock solutions regularly and store them properly in aliquots at -80°C. Avoid repeated freezethaw cycles. It is recommended to use a stock solution within one to six months of preparation. 2. Calibrate your balance regularly and use precise pipetting techniques. Prepare a fresh dilution series for each experiment. 3. Confirm MerTK expression and phosphorylation status in your cell line of interest.
Cell toxicity observed at expected working concentrations.	The final concentration of DMSO in the cell culture medium may be too high. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some may be more sensitive.	Ensure the final DMSO concentration in your experimental setup does not exceed 0.5%, and ideally is kept at 0.1% or lower. Always include a vehicle control (media with the same final concentration of DMSO) in



your experiments to account for any solvent-induced effects.

Quantitative Data Summary

Parameter	Value	Reference
Molecular Weight	514.64 g/mol	N/A
Solubility in DMSO	10 mM	N/A
Mer Kinase IC50	1.1 nM	[2]
Mer Kinase Ki	0.33 nM	N/A
Cell-based IC50 (697 cells)	6.4 nM	[1]
Effective Concentration (Adherent Cells)	250 nM - 500 nM	[1]
Effective Concentration (Soft Agar)	1.0 μΜ	[1]

Experimental Protocols

Protocol 1: Preparation of 10 mM UNC1062 Stock Solution in DMSO

Materials:

- UNC1062 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes
- Vortex mixer

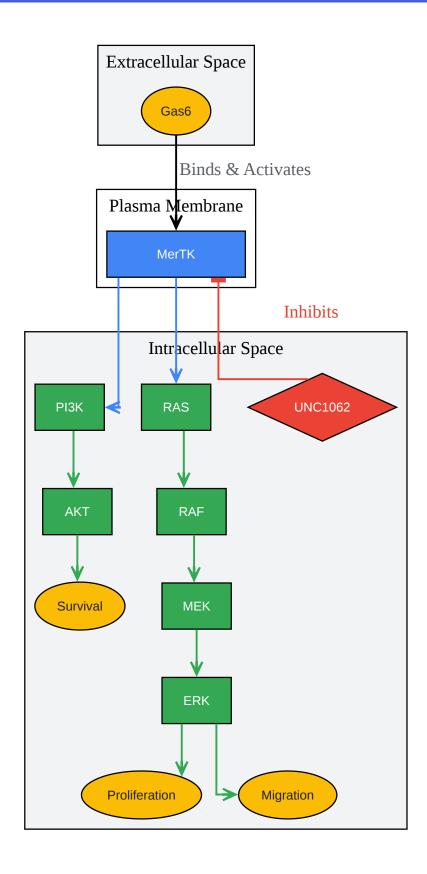
Procedure:



- Allow the UNC1062 vial to equilibrate to room temperature before opening to prevent moisture condensation.
- Weigh out the desired amount of UNC1062 powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.5146 mg of UNC1062.
- Add the appropriate volume of anhydrous DMSO to the **UNC1062** powder. For the example above, add 100 μ l of DMSO.
- Vortex the solution thoroughly until the **UNC1062** is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
- Visually inspect the solution to ensure there are no visible particles.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Visualizations

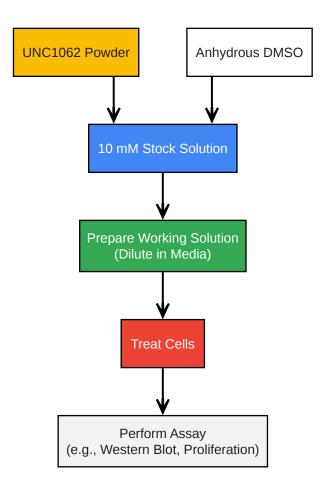




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Caption: UNC1062 inhibits MerTK signaling pathways.





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Caption: Experimental workflow for using UNC1062.

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References

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